Etryptamine

Description

Alpha-ethyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.

In the 1960's, alpha-ethyltryptamine (αET), a non hydrazine reversible monoamine oxidase inhibitor, was developed in the United States by the Upjohn chemical company for use as an antidepressant. αET was an FDA approved antidepressant under the name Monase. However, in 1962, after the discovery of an unacceptable incidence of agranulocytosis, the development of Monase was halted and the drug was withdrawn from potential market use. In 1993, the US Drug Enforcement Administration added αET to Schedule I of its Schedules of Controlled Substances, after an increasing incidence of its use as a recreational drug in the 1980's. Currently, αET is an illegal substance; however, it's activity is still under scientific investigation. αET is a stimulant and hallucinogen, but it is less stimulating and hallucinogenic than alpha-methyltryptamine, a closely related compound. Instead, the effects of αET, a tryptamine derivative, more closely resemble the amphetamine derived drug 3,4-methylenedioxy-N-methylamphetamine (MDMA). Similarly to MDMA, αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine. Like MDMA, increases in locomotor activity and mood elevation can be seen post administration.

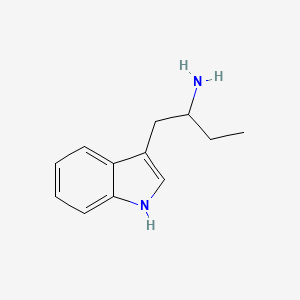

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUMUPVQYAFTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-68-3 (monoacetate), 3460-71-7 (hydrochloride salt/solvate) | |

| Record name | Etryptamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046764 | |

| Record name | alpha-Ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2235-90-7 | |

| Record name | α-Ethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etryptamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETRYPTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR181O3R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Etryptamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and key signaling pathways of etryptamine (α-ethyltryptamine or αET), a tryptamine derivative with a history as both an antidepressant and a substance of abuse.[1] This document is intended to serve as a core resource for professionals in research and drug development, offering detailed experimental protocols, structured data presentation, and visual representations of complex biological interactions.

Synthesis of this compound

This compound can be synthesized through several routes, with two prominent methods being the Henry reaction pathway and the gramine-based synthesis.

Synthesis via Henry Reaction

This common method involves the condensation of indole-3-carboxaldehyde with nitropropane, followed by the reduction of the resulting nitroalkene.[2]

Experimental Protocol:

-

Step 1: Synthesis of 3-(2-nitrobut-1-enyl)-1H-indole.

-

To a solution of indole-3-carboxaldehyde in a suitable solvent such as acetic acid, add nitropropane and a catalyst, for example, ammonium acetate.

-

Reflux the mixture for a specified period, typically several hours, to facilitate the Henry-von Pechmann condensation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude 3-(2-nitrobut-1-enyl)-1H-indole product by filtration or extraction.

-

Purify the product by recrystallization.

-

-

Step 2: Reduction to this compound.

-

Suspend the purified 3-(2-nitrobut-1-enyl)-1H-indole in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the suspension under an inert atmosphere (e.g., nitrogen or argon) while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

-

Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by distillation or by converting the freebase to a salt (e.g., hydrochloride or acetate) and recrystallizing.

-

Synthesis from Gramine

An alternative route utilizes gramine (3-(dimethylaminomethyl)indole) as a starting material.

Experimental Protocol:

-

Step 1: Alkylation of Nitroethane with Gramine.

-

React gramine with nitroethane in the presence of a strong base, such as sodium ethoxide, in a suitable solvent like ethanol.

-

This reaction proceeds via a Michael-type addition to form 1-(indol-3-yl)-2-nitropropane.

-

Isolate and purify the intermediate product.

-

-

Step 2: Reduction to this compound.

-

Reduce the 1-(indol-3-yl)-2-nitropropane using a reducing agent like lithium aluminum hydride in an anhydrous solvent, similar to the final step of the Henry reaction method.

-

Work-up and purify the final product as described previously.

-

Chemical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Experimental Protocol:

-

Dissolve a small sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Table 1: ¹H NMR Spectral Data for Tryptamine (as a reference)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.0-7.7 | m | 5H | Aromatic protons (indole) |

| 3.0-3.2 | m | 2H | -CH₂-CH₂-NH₂ (alpha to indole) |

| 2.8-3.0 | m | 2H | -CH₂-CH₂-NH₂ (beta to indole) |

| 1.2-1.5 | s (broad) | 2H | -NH₂ |

Note: Specific peak assignments for this compound will vary due to the additional ethyl group. Data for tryptamine is provided as a structural reference.[3][4][5][6]

Table 2: ¹³C NMR Spectral Data for Tryptamine (as a reference)

| Chemical Shift (ppm) | Assignment |

| 136.5 | C-7a (indole) |

| 127.2 | C-3a (indole) |

| 122.2 | C-2 (indole) |

| 121.9 | C-6 (indole) |

| 119.3 | C-5 (indole) |

| 118.6 | C-4 (indole) |

| 112.9 | C-3 (indole) |

| 111.4 | C-7 (indole) |

| 42.4 | -CH₂-CH₂-NH₂ (beta to indole) |

| 28.5 | -CH₂-CH₂-NH₂ (alpha to indole) |

Note: Specific peak assignments for this compound will vary due to the additional ethyl group. Data for tryptamine is provided as a structural reference.[4][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Experimental Protocol:

-

Introduce a sample of this compound into a mass spectrometer, typically using a gas chromatography (GC) or liquid chromatography (LC) inlet.

-

Ionize the sample using a method such as electron ionization (EI) or electrospray ionization (ESI).

-

Analyze the resulting ions to obtain a mass spectrum.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 188 | Moderate | [M]⁺ (Molecular Ion) |

| 130 | High | [M - C₂H₅N]⁺ (Loss of ethylamine side chain) |

| 115 | Moderate | Further fragmentation of the indole ring |

Note: Fragmentation patterns can vary depending on the ionization method and energy.[10][11][12][13][14]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Prepare a sample of this compound for analysis, for example, as a thin film on a salt plate or using an attenuated total reflectance (ATR) accessory.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Identify the absorption bands corresponding to specific functional groups.

Table 4: Characteristic IR Absorption Bands for Tryptamine Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1620-1450 | Medium | C=C stretch (aromatic ring) |

| 1470-1430 | Medium | N-H bend (amine) |

| 750-730 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Note: This table provides general ranges for tryptamine derivatives. Specific peak positions for this compound may vary slightly.

Signaling Pathways

This compound exerts its primary pharmacological effects through two main mechanisms: as a monoamine releasing agent and as a monoamine oxidase inhibitor.[15]

Monoamine Releasing Agent

This compound acts as a releasing agent for serotonin, and to a lesser extent, dopamine and norepinephrine, by interacting with their respective transporters (SERT, DAT, and NET).[16][17]

References

- 1. grokipedia.com [grokipedia.com]

- 2. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 3. Solved 1H NMR of tryptamine in CDC13 G+H what am I? B+C F D | Chegg.com [chegg.com]

- 4. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tryptamine(61-54-1) 1H NMR spectrum [chemicalbook.com]

- 6. TRYPTAMINE HYDROCHLORIDE(343-94-2) 1H NMR spectrum [chemicalbook.com]

- 7. Solved 8. Analyze the 'H and 13C NMR of the tryptamine | Chegg.com [chegg.com]

- 8. Tryptamine(61-54-1) 13C NMR spectrum [chemicalbook.com]

- 9. TRYPTAMINE HYDROCHLORIDE(343-94-2) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

Etryptamine's Mechanism of Action as a Monoamine Releasing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etryptamine (α-ethyltryptamine or αET) is a psychoactive substance of the tryptamine class, historically explored as an antidepressant but later withdrawn due to safety concerns.[1][2] Its primary mechanism of action involves the release of monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from presynaptic nerve terminals.[3][4] This technical guide provides an in-depth analysis of this compound's function as a monoamine releasing agent, detailing its interaction with monoamine transporters, receptor binding profile, and ancillary pharmacological activities. The document summarizes quantitative data, presents detailed experimental protocols for key assays, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound's pharmacological profile is complex, characterized by its potent activity as a monoamine releasing agent, with a notable preference for the serotonin transporter (SERT).[5][6] It also exhibits weaker activity as a serotonin receptor agonist and a monoamine oxidase inhibitor (MAOI).[2][3] Understanding the intricacies of its mechanism is crucial for researchers in neuropharmacology and drug development, particularly those interested in the structure-activity relationships of tryptamine derivatives and their potential as therapeutic agents or their abuse liability.

Core Mechanism: Monoamine Release

This compound functions as a substrate for the monoamine transporters SERT, DAT, and NET.[7][8] This means it is recognized and transported into the presynaptic neuron by these proteins. Once inside the neuron, this compound disrupts the vesicular storage of monoamines and reverses the direction of transporter function, leading to a non-exocytotic efflux of neurotransmitters from the cytoplasm into the synaptic cleft.[8]

Interaction with Monoamine Transporters

This compound exhibits a higher potency for inducing the release of serotonin compared to dopamine and norepinephrine.[3] The S-(+)-enantiomer of this compound is a more potent and balanced serotonin-dopamine releasing agent, while the R-(-)-enantiomer is more selective for serotonin release.[3][9]

Data Presentation: Monoamine Releasing Potency

| Compound | SERT EC50 (nM) | DAT EC50 (nM) | NET EC50 (nM) | Reference(s) |

| Racemic this compound (αET) | 23.2 | 232 | 640 | [5][6] |

| (+)-Etryptamine ((+)-αET) | 36 | 61 | 610 | [9] |

| (-)-Etryptamine ((-)-αET) | 41 | >10,000 | >10,000 | [9] |

Table 1: Monoamine Releasing Potency of this compound and its Enantiomers. EC50 values represent the concentration of the compound that elicits a half-maximal release of the respective monoamine.

Receptor Binding Profile

While its primary action is monoamine release, this compound also interacts with various serotonin receptors, albeit with lower affinity. The (+)-enantiomer shows partial agonist activity at the 5-HT2A receptor, which may contribute to its psychoactive effects.[9]

Data Presentation: Receptor and Transporter Binding Affinities

| Target | Racemic this compound (Ki, nM) | (+)-Etryptamine (Ki, nM) | (-)-Etryptamine (Ki, nM) | Reference(s) |

| 5-HT2A | >10,000 (EC50) | 1,250 (EC50, 61% Emax) | Inactive | [9] |

| SERT | - | - | - | - |

| DAT | - | - | - | - |

| NET | - | - | - | - |

Monoamine Oxidase Inhibition

This compound is a reversible inhibitor of monoamine oxidase A (MAO-A), which contributes to its overall effect of increasing synaptic monoamine levels by reducing their metabolic degradation.[3][10]

Data Presentation: Monoamine Oxidase Inhibition

| Enzyme | Racemic this compound (IC50) | Reference(s) |

| MAO-A | 260 µM (in vitro) | [3] |

| MAO-B | - | - |

Table 3: Monoamine Oxidase Inhibitory Potency of this compound. IC50 values represent the concentration of the compound that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Monoamine Release

Caption: Signaling pathway of this compound-induced monoamine release.

Experimental Workflow for Characterizing a Monoamine Releasing Agent

References

- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]

- 4. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 6. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 8. medbox.iiab.me [medbox.iiab.me]

- 9. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Pharmacological Profile of Alpha-Ethyltryptamine (AET): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ethyltryptamine (AET), a synthetic tryptamine derivative, possesses a complex pharmacological profile that has been the subject of scientific inquiry for decades. Initially explored as an antidepressant, its psychoactive properties led to its classification as a controlled substance. This technical guide provides an in-depth overview of the pharmacological characteristics of AET, focusing on its interactions with monoamine transporters and receptors, its enzymatic inhibition properties, and its in vivo effects. The information is presented to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Monoamine Transporter Interactions

AET's primary mechanism of action involves its interaction with monoamine transporters, acting as a releasing agent for serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This action is central to its psychoactive and physiological effects.

Quantitative Data on Monoamine Transporter Substrate Activity

The following table summarizes the in vitro potency of AET as a releasing agent at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

| Transporter | EC50 (nM) | Reference |

| SERT | 23.2 | [1][2] |

| DAT | 232 | [1][2] |

| NET | 640 | [1][2] |

EC50 (Half-maximal effective concentration) represents the concentration of AET required to elicit 50% of the maximal neurotransmitter release.

Experimental Protocol: In Vitro Monoamine Release Assay

A common method to determine the monoamine-releasing properties of a compound like AET is through an in vitro assay using rat brain tissue slices or synaptosomes.

Objective: To measure the amount of radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE) released from preloaded brain tissue upon exposure to AET.

Methodology:

-

Tissue Preparation: Rat brain regions rich in the desired monoamine transporters (e.g., striatum for DAT, hippocampus for SERT) are dissected and sliced or homogenized to prepare synaptosomes.

-

Radiolabel Loading: The tissue preparation is incubated with a solution containing the radiolabeled monoamine, allowing for its uptake into the presynaptic terminals.

-

Washing: The tissue is washed with a buffer solution to remove excess extracellular radiolabel.

-

Drug Incubation: The preloaded tissue is then incubated with various concentrations of AET.

-

Sample Collection: At specified time points, the supernatant (containing the released radiolabel) is collected.

-

Quantification: The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 value of AET for monoamine release.

In Vitro Neurotransmitter Release Assay Workflow.

Receptor Binding Affinity

AET also interacts directly with several serotonin receptor subtypes, although with lower affinity compared to its action at the monoamine transporters.

Quantitative Data on Serotonin Receptor Binding

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of AET and its enantiomers at various serotonin receptors.

| Receptor | Ligand | Ki (nM) | EC50 (nM) | Emax (%) | Reference |

| 5-HT1E | S(+)AET | 1,580 | - | - | [1] |

| R(-)AET | 2,265 | - | - | [1] | |

| 5-HT1F | S(+)AET | 4,849 | - | - | [1] |

| R(-)AET | 8,376 | - | - | [1] | |

| 5-HT2A | Racemic AET | - | >10,000 | - | [1][2] |

| (+)AET | - | 1,250 | 61 | [1][2] | |

| (-)AET | - | Inactive | - | [1][2] | |

| Rat Brain 5-HT1 | Racemic AET | 9,500 (IC50) | - | - | [1] |

Ki (Inhibition constant) represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity. EC50 (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the agonist.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the Ki of AET for a specific serotonin receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound (AET).

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of AET that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Monoamine Oxidase Inhibition

AET is also known to be a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.

Quantitative Data on MAO Inhibition

| Enzyme | IC50 (M) | Reference |

| MAO | 2.6 x 10⁻⁴ | [1][2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of AET required to inhibit 50% of the MAO enzyme activity.

Experimental Protocol: MAO Inhibition Assay

The inhibitory potential of AET on MAO activity can be determined using a fluorometric or radiometric assay.

Objective: To determine the IC50 of AET for MAO-A and MAO-B.

Methodology:

-

Enzyme Preparation: Purified MAO-A or MAO-B enzyme is used.

-

Assay Setup: The enzyme is incubated with a specific substrate (e.g., kynuramine for a fluorometric assay) in the presence of varying concentrations of AET.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Detection: The product of the enzymatic reaction is measured. In a fluorometric assay, the fluorescence of the product is quantified.

-

Data Analysis: The enzyme activity at each AET concentration is calculated and plotted to determine the IC50 value.

Signaling Pathways

The pharmacological effects of AET are mediated through complex intracellular signaling cascades initiated by its interaction with monoamine transporters and serotonin receptors. The partial agonism of (+)AET at the 5-HT2A receptor is of particular interest.

5-HT2A Receptor Gq Signaling Pathway.

In Vivo Pharmacology

The in vivo effects of AET in animal models are consistent with its in vitro pharmacological profile, demonstrating stimulant and psychoactive properties.

Behavioral Pharmacology

Drug discrimination studies in rats have been instrumental in characterizing the subjective effects of AET. In these studies, animals are trained to distinguish between the effects of AET and a saline control.

Experimental Design:

-

Training: Rats are trained in a two-lever operant chamber to press one lever after receiving an injection of AET and another lever after receiving saline to obtain a food reward.

-

Testing: Once the discrimination is learned, the animals are tested with different doses of AET to determine the dose-response curve. They are also tested with other psychoactive drugs to assess for cross-substitution, which indicates similar subjective effects.

-

Key Findings: Studies have shown that the discriminative stimulus effects of AET are dose-dependent and that other serotonergic and stimulant drugs can substitute for AET, suggesting a mixed pharmacological action.[3][4]

In Vivo Neurochemistry

In vivo microdialysis is a technique used to measure neurotransmitter levels in the brains of freely moving animals.

Experimental Design:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the nucleus accumbens).

-

Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate, which contains extracellular neurotransmitters, is collected at regular intervals.

-

Drug Administration: AET is administered, and changes in the levels of serotonin, dopamine, and norepinephrine in the dialysate are measured using techniques like high-performance liquid chromatography (HPLC).

-

Expected Outcome: Consistent with its in vitro profile, AET is expected to increase the extracellular concentrations of monoamine neurotransmitters in the brain.

Logical Relationship of Pharmacological Actions

The multifaceted pharmacological profile of AET, encompassing monoamine release, receptor interaction, and enzyme inhibition, contributes to its complex overall effects.

Logical Relationship of AET's Pharmacological Actions.

Conclusion

Alpha-ethyltryptamine exhibits a complex pharmacological profile characterized by its primary action as a monoamine releasing agent with a preference for the serotonin transporter. Additionally, it demonstrates partial agonism at 5-HT2A receptors and weak monoamine oxidase inhibition. This combination of activities results in a unique spectrum of psychoactive and stimulant effects. A thorough understanding of its multifaceted interactions with the central nervous system is crucial for researchers investigating its mechanisms of action and for professionals involved in drug development and regulatory affairs. The experimental protocols and data presented in this guide provide a foundational resource for further scientific exploration of AET and related compounds.

References

- 1. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. α -Ethyltryptamine (α-ET) As A Discriminative Stimulus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha-Ethyltryptamine (alpha-ET) as a discriminative stimulus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Etryptamine's Interaction with Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of etryptamine, also known as α-ethyltryptamine (AET), at various serotonin (5-HT) receptors. This compound is a psychoactive compound of the tryptamine class that has been studied for its complex pharmacological profile, which includes interactions with multiple neurotransmitter systems. This document focuses specifically on its affinity for serotonin receptors, presenting quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Quantitative Receptor Binding Affinity of this compound

The following tables summarize the binding affinities and functional activities of this compound and its enantiomers at various human serotonin receptors and the serotonin transporter (SERT). The data has been compiled from multiple sources to provide a comparative overview. Lower Ki, IC50, and EC50 values indicate a higher affinity or potency.

| Receptor/Transporter | Ligand | Value Type | Value (nM) | Reference |

| 5-HT1A | This compound | Weak Affinity | - | [1] |

| 5-HT1E | S(+)AET | Ki | 1,580 | [2] |

| R(-)AET | Ki | 2,265 | [2] | |

| 5-HT1F | S(+)AET | Ki | 4,849 | [2] |

| R(-)AET | Ki | 8,376 | [2] | |

| 5-HT2A | This compound | EC50 | > 10,000 | [1] |

| (+)AET | EC50 | 1,250 | [1] | |

| (-)AET | EC50 | > 10,000 | [1] | |

| 5-HT2B | This compound | Weak Affinity | - | [1] |

| SERT | This compound | EC50 | 23.2 | [3][4] |

Note: "Weak Affinity" indicates that the source mentioned a low affinity without providing a specific quantitative value.

Experimental Protocols: Radioligand Displacement Assay

The binding affinity of this compound for serotonin receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Materials and Reagents

-

Cell Membranes: Prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope. For example, [3H]ketanserin for the 5-HT2A receptor or [3H]8-OH-DPAT for the 5-HT1A receptor.

-

Test Compound: this compound hydrochloride or acetate salt, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

-

Binding Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, with the pH adjusted to 7.4.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM ketanserin for 5-HT2A).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Vials: For quantifying radioactivity.

-

96-well Plates: For performing the assay.

Procedure

-

Preparation of Reagents: Thaw the cell membrane preparation on ice and resuspend in ice-cold binding buffer to a predetermined protein concentration (e.g., 10-20 µ g/well ).

-

Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding, add only the radioligand and cell membranes. For non-specific binding, add the radioligand, cell membranes, and a high concentration of the non-specific binding control.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed using a non-linear regression analysis to determine the IC50 value of this compound, which is the concentration that displaces 50% of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: 5-HT1A Receptor

Caption: Gαi/o-coupled signaling pathway of the 5-HT1A receptor.

Signaling Pathway: 5-HT2A Receptor

Caption: Gαq/11-coupled signaling pathway of the 5-HT2A receptor.

References

Etryptamine (α-Ethyltryptamine): A Historical and Pharmacological Review of a Withdrawn Antidepressant

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Etryptamine, also known as α-ethyltryptamine (AET), is a tryptamine derivative first synthesized in 1947.[1][2] It was briefly marketed in the early 1960s as an antidepressant under the brand name Monase by the Upjohn Company.[3][4] Despite showing initial promise as a "psychic energizer," its clinical use was short-lived.[5][6] The drug was voluntarily withdrawn from the market shortly after its introduction due to a significant and dangerous side effect: agranulocytosis, a severe drop in white blood cells.[1][3] Initially believed to function primarily as a monoamine oxidase inhibitor (MAOI), subsequent research has revealed a more complex pharmacological profile, identifying it as a potent monoamine releasing agent, particularly for serotonin.[3][7] This dual mechanism of action likely contributed to both its antidepressant effects and its potential for abuse, which led to its classification as a Schedule I controlled substance in the United States in 1994.[1][4] This document provides a detailed historical and technical overview of this compound, from its development and brief clinical application to its withdrawal and modern pharmacological understanding.

Historical Context and Clinical Development

Discovery and Commercialization

α-Ethyltryptamine was first synthesized in 1947 by Snyder and Katz.[1] In the late 1950s, the Upjohn Company began investigating its therapeutic potential, developing the acetate salt, this compound acetate, for clinical use.[1][6] Marketed under the trade name Monase, it was introduced around 1961 as a novel, non-hydrazine antidepressant.[1][4] During its brief time on the market, it was administered to over 5,000 patients.[5][6]

Withdrawal from the Market

Monase was withdrawn from the U.S. market by Upjohn in 1962, approximately a year after its introduction.[1][3] The primary driver for this decision was the emergence of several cases of idiosyncratic agranulocytosis, a rare but potentially fatal condition characterized by a severe reduction in neutrophils, a type of white blood cell, which leaves patients highly susceptible to infection.[3][5] This serious adverse effect rendered the drug's risk-benefit profile unacceptable for the treatment of depression.[4]

Clinical Data

Clinical studies in the 1960s evaluated this compound for its antidepressant efficacy. The typical therapeutic dosage and observed side effects are summarized below.

| Parameter | Description |

| Brand Name | Monase[3][4] |

| Approved Indication | Depression[3][4] |

| Typical Daily Dosage | 30–40 mg/day[1][5] |

| Maximum Explored Dosage | Up to 75 mg/day in depressed patients; 60-300 mg in schizophrenic patients.[1][5] |

| Reported Therapeutic Effects | Antidepressant and "psychic energizer".[1][6] |

| Commonly Reported Side Effects | Palpitations, nervousness, restlessness, insomnia, appetite loss, and sedation.[1][3] |

| Serious Adverse Effects | Agranulocytosis (leading to withdrawal).[3][4][5] |

Pharmacological Profile

This compound's mechanism of action is multifaceted, involving both inhibition of monoamine oxidase and the release of monoamine neurotransmitters. This complex profile distinguishes it from many other antidepressants of its era.

Mechanism of Action

-

Monoamine Oxidase Inhibition (MAOI): this compound is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3] It was initially developed based on this activity, which increases the synaptic availability of serotonin, norepinephrine, and dopamine by preventing their breakdown.[7] It demonstrates 50% MAO inhibition at a concentration of 2.6 × 10⁻⁴ M.[1][5]

-

Monoamine Releasing Agent: More recent research has established that this compound is also a potent serotonin (5-HT), norepinephrine (NE), and dopamine (DA) releasing agent, acting as a substrate for their respective transporters (SERT, NET, DAT).[3][7][8] Its primary action is on the serotonin transporter, making it a potent serotonin releasing agent (SRA).[5][7] This action is similar to that of MDMA and is believed to contribute significantly to its psychoactive effects.[4][7]

-

Serotonin Receptor Agonism: this compound also acts as a weak partial agonist at the 5-HT₂A receptor.[3] The (+)-enantiomer is a partial agonist with an EC₅₀ of 1,250 nM, while the racemic mixture and the (-)-enantiomer are functionally inactive at this receptor.[3][6]

Quantitative Pharmacology

The following table summarizes the in vitro pharmacological data for this compound, highlighting its potency as a monoamine releasing agent.

| Target | Parameter | Value |

| Serotonin Transporter (SERT) | EC₅₀ (Release) | 23.2 nM[1] |

| Dopamine Transporter (DAT) | EC₅₀ (Release) | 232 nM[1] |

| Norepinephrine Transporter (NET) | EC₅₀ (Release) | 640 nM[1] |

| Monoamine Oxidase (MAO) | IC₅₀ (Inhibition) | 260 µM (0.26 mM)[1][3] |

| 5-HT₂A Receptor | EC₅₀ (Agonism, (+)-enantiomer) | 1,250 nM[3][6] |

Experimental Protocols

In Vitro Neurotransmitter Release Assay

A common method to determine the monoamine releasing capabilities of a compound like this compound involves using rat brain tissue slices preloaded with radiolabeled neurotransmitters.

Objective: To quantify the potency (EC₅₀) and efficacy of this compound in inducing the release of serotonin, dopamine, and norepinephrine from presynaptic terminals.

Methodology:

-

Tissue Preparation: Brain regions rich in the desired monoaminergic neurons (e.g., occipital cortex for serotonin) are dissected from rats.[5][6] The tissue is then sliced into thin sections (e.g., 300 µm) using a McIlwain tissue chopper.

-

Radiolabeling: The brain slices are incubated in a physiological buffer solution containing a low concentration of a radiolabeled monoamine (e.g., [³H]5-HT for serotonin, [³H]DA for dopamine, or [³H]NE for norepinephrine).[6] This allows the presynaptic terminals to take up and store the radiolabeled neurotransmitter.

-

Superfusion: After incubation, the slices are transferred to a superfusion apparatus. They are continuously perfused with fresh buffer to establish a stable baseline of spontaneous radioactive outflow.

-

Compound Administration: The slices are then exposed to increasing concentrations of this compound added to the perfusion buffer.

-

Sample Collection: Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) before, during, and after exposure to the drug.

-

Quantification: The amount of radioactivity in each collected fraction is measured using a liquid scintillation counter. The total radioactivity remaining in the tissue is also measured at the end of the experiment.

-

Data Analysis: The drug-evoked release is calculated as a percentage of the total radioactivity present in the tissue at the time of drug exposure. Concentration-response curves are generated, and EC₅₀ values (the concentration of the drug that produces 50% of the maximal effect) are calculated to determine potency.

Visualizations

Signaling and Logical Pathways

The following diagrams illustrate the mechanism of action of this compound and the logical progression leading to its withdrawal.

Caption: this compound's dual mechanism at the presynaptic terminal.

Caption: Workflow for an in vitro neurotransmitter release assay.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]

- 4. alpha-Ethyltryptamine [medbox.iiab.me]

- 5. pubs.acs.org [pubs.acs.org]

- 6. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

In Vitro Neurotransmitter Release Profile of Etryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etryptamine (alpha-ethyltryptamine or α-ET) is a psychoactive compound that has shown a complex pharmacological profile, including effects on multiple neurotransmitter systems. Understanding its in vitro activity is crucial for elucidating its mechanism of action and potential therapeutic applications or risks. This technical guide provides a comprehensive overview of the in vitro studies investigating the effects of this compound on the release of key monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This document summarizes quantitative data, details common experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a substituted tryptamine that was formerly marketed as an antidepressant under the trade name Monase but was withdrawn due to side effects.[1] It is known to act as a monoamine releasing agent, a mechanism shared with other psychoactive substances like amphetamine and MDMA.[1][2] This guide focuses on the in vitro evidence that characterizes this compound's potency and selectivity as a releaser of serotonin, dopamine, and norepinephrine.

Quantitative Data on this compound-Induced Neurotransmitter Release

In vitro studies have quantified the potency of racemic this compound and its individual stereoisomers in inducing the release of monoamine neurotransmitters. The half-maximal effective concentration (EC50) is a key metric used to determine the potency of a compound in eliciting a response, in this case, neurotransmitter release. Lower EC50 values indicate higher potency.

The following tables summarize the available quantitative data from in vitro neurotransmitter release assays.

Table 1: Monoamine Releasing Potency (EC50 values in nM) of Racemic this compound (α-ET)

| Compound | SERT (5-HT Release) | DAT (DA Release) | NET (NE Release) |

| Racemic α-ET | 23.2[3][4] | 232[3][4] | 640[3][4] |

Table 2: Monoamine Releasing Potency (EC50 values in nM) of this compound Isomers

| Compound | SERT (5-HT Release) | DAT (DA Release) | NET (NE Release) |

| (+)-α-ET | 21.7 | 78.6 | 112 |

| (-)-α-ET | 23.2 | 232 | 640 |

Data for isomers is presented as found in a comprehensive review, though specific citations for each isomer's values were not individually provided in the source material. It is noted that (+)-AET was found to be a potent releasing agent at SERT and DAT, with lower potency at the NET, whereas (−)-AET seemed more selective for SERT.[3][4]

Experimental Protocols

The following protocols are representative of the methodologies used in in vitro studies to determine the effect of this compound on neurotransmitter release. These are synthesized from various sources describing standard procedures in the field.

Synaptosome Preparation from Rat Brain Tissue

Synaptosomes, which are isolated presynaptic terminals, are a common in vitro model for studying neurotransmitter release.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine)

-

Homogenization buffer (e.g., 0.32 M sucrose in 10 mM Tris buffer, pH 7.4)

-

Protease and phosphatase inhibitors

-

Sucrose gradients (e.g., 0.8 M and 1.2 M sucrose)

-

Krebs-Ringer phosphate buffer (KRB)

Procedure:

-

Euthanize the rat and rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a glass/Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

-

Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 pellet).

-

Resuspend the P2 pellet in homogenization buffer and layer it onto a discontinuous sucrose gradient.

-

Centrifuge the gradient at 50,000 x g for 60 minutes at 4°C.

-

Collect the synaptosomal fraction from the interface of the sucrose layers.

-

Wash the synaptosomes by resuspending in KRB and centrifuging at 17,000 x g for 15 minutes at 4°C.

-

Resuspend the final synaptosomal pellet in KRB for use in release assays.

Neurotransmitter Release Assay Using Radiolabeled Substrates

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

Materials:

-

Prepared synaptosomes

-

Radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE)

-

Krebs-Ringer buffer (KRB)

-

This compound solutions of varying concentrations

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Pre-incubate the synaptosomes with the respective radiolabeled neurotransmitter (e.g., 10 nM [³H]5-HT) for 30 minutes at 37°C to allow for uptake.

-

Wash the synaptosomes with fresh KRB to remove excess radiolabel. This is often done by transferring the synaptosomes to a superfusion apparatus with filter paper.

-

Initiate a continuous flow of KRB over the synaptosomes and collect fractions at regular intervals (e.g., every 5 minutes) to establish a baseline of spontaneous release.

-

After establishing a stable baseline, switch to a KRB solution containing a specific concentration of this compound.

-

Continue collecting fractions to measure the drug-induced release of the radiolabeled neurotransmitter.

-

At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

-

Add scintillation fluid to each collected fraction and the lysed synaptosome sample.

-

Quantify the radioactivity in each sample using a liquid scintillation counter.

-

Calculate the percentage of release for each fraction relative to the total radioactivity.

-

Plot the percentage of release against the concentration of this compound to determine the EC50 value.

Visualizations

Signaling Pathway of this compound-Induced Neurotransmitter Release

This compound acts as a substrate for monoamine transporters (SERT, DAT, and NET). It is transported into the presynaptic neuron, which leads to a reversal of the transporter's normal function, causing the efflux of neurotransmitters from the cytoplasm into the synaptic cleft.[5][6]

Caption: Mechanism of this compound-induced neurotransmitter release.

Experimental Workflow for In Vitro Neurotransmitter Release Assay

The following diagram outlines the key steps in a typical in vitro neurotransmitter release assay using synaptosomes.

Caption: Workflow for neurotransmitter release assay.

Discussion

The in vitro data clearly demonstrate that this compound is a potent serotonin releasing agent, with approximately 10-fold and 28-fold selectivity for SERT over DAT and NET, respectively.[2] The (+)-isomer appears to be a more potent dopamine and norepinephrine releaser than the (-)-isomer, which shows greater selectivity for serotonin release.[3][4] This profile as a potent serotonin releaser is consistent with its classification as an entactogen.

The mechanism of action, via interaction with and reversal of monoamine transporters, is a well-established paradigm for this class of compounds. The experimental protocols outlined provide a robust framework for the in vitro characterization of novel psychoactive substances and potential therapeutic agents targeting the monoamine systems.

Conclusion

This technical guide has summarized the key in vitro findings on the effects of this compound on neurotransmitter release. The quantitative data highlight its potent activity at the serotonin transporter, and the detailed experimental protocols provide a methodological basis for further research in this area. The provided visualizations offer a clear understanding of the molecular mechanisms and experimental procedures involved. This information is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

References

- 1. Alpha-ethyltryptamines as dual dopamine-serotonin releasers | RTI [rti.org]

- 2. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]

- 3. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

Etryptamine's Labyrinth: A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Etryptamine (α-ethyltryptamine or AET), a substituted tryptamine, holds a unique position in psychopharmacology. Initially developed as an antidepressant under the trade name Monase in the 1960s, its complex pharmacological profile, including stimulant and entactogenic effects, led to its withdrawal and subsequent classification as a substance with high abuse potential.[1][2] This technical guide delves into the intricate structure-activity relationships (SAR) of this compound, providing a comprehensive overview of how molecular modifications influence its interaction with key neurological targets. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows, this document aims to equip researchers with a foundational understanding for future drug discovery and development endeavors.

Core Pharmacology: A Multi-Target Profile

This compound's effects are not mediated by a single receptor but rather through a complex interplay with multiple components of the monoaminergic system. It primarily acts as a releasing agent for serotonin, norepinephrine, and dopamine.[3] Additionally, it exhibits weak, reversible monoamine oxidase-A (MAO-A) inhibitory activity and functions as a partial agonist at certain serotonin receptors.[1][3]

Quantitative Structure-Activity Relationship Data

The affinity and functional activity of this compound and its analogs have been characterized at various receptors and transporters. The following tables summarize the key quantitative data, providing a comparative view of the impact of structural modifications.

Serotonin Receptor Binding Affinities

Substitutions on the indole nucleus and the ethylamine side chain of the tryptamine scaffold significantly alter the binding affinity for various serotonin (5-HT) receptor subtypes.

| Compound | 5-HT1A (Ki, nM) | 5-HT1E (Ki, nM) | 5-HT1F (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) |

| Tryptamine | - | >10,000 | - | - | - | - | - |

| This compound (racemic) | - | - | - | - | - | - | - |

| (S)-(+)-Etryptamine | - | 1,580 | 4,849 | - | - | - | - |

| (R)-(-)-Etryptamine | - | 2,265 | 8,376 | - | - | - | - |

| α-Methyltryptamine (α-MeT) | - | - | - | - | - | - | - |

| N,N-Dimethyltryptamine (DMT) | 1,070 | - | - | 108 | 49 | 1,860 | 3,360 |

| Psilocin (4-HO-DMT) | 129 | - | - | 40 | 4.6 | 22 | 1,000 |

| 5-MeO-DMT | 16 | - | - | 61.5 | 11.5 | 115 | 1,150 |

Note: '-' indicates data not available in the cited sources. Data is aggregated from multiple sources and experimental conditions may vary.[4][5][6]

Monoamine Transporter Activity

This compound's stimulant properties are largely attributed to its function as a monoamine releasing agent.

| Compound | SERT (EC50, nM) | DAT (EC50, nM) | NET (EC50, nM) |

| This compound (racemic) | 23.2 | 232 | 640 |

| α-Methyltryptamine (α-MeT) | 21.7 | 78.6 | 112 |

EC50 values represent the concentration for 50% maximal release.

5-HT2A Receptor Functional Activity

The psychedelic potential of tryptamines is often linked to their agonist activity at the 5-HT2A receptor.

| Compound | Assay Type | EC50 (nM) | Emax (%) |

| This compound (racemic) | Calcium Mobilization | >10,000 | - |

| (S)-(+)-Etryptamine | Calcium Mobilization | 1,250 | 61 |

| (R)-(-)-Etryptamine | Calcium Mobilization | >10,000 | Inactive |

Emax is the maximal effect relative to a full agonist.[1]

Key Experimental Protocols

The quantitative data presented above are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays such as calcium flux measurements.

Competitive Radioligand Binding Assay (Generalized Protocol)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a target receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest.[7]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-ketanserin for 5-HT2A receptors).[7]

-

Test Compounds: this compound and its analogs.

-

Binding Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, at a physiological pH.[8]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to determine non-specific binding.

-

Glass Fiber Filters: For separating bound from free radioligand.

-

Scintillation Cocktail: For quantifying radioactivity.

2. Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).[9]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[7]

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Calcium Mobilization Assay (Generalized Protocol)

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.[10]

1. Materials and Reagents:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[10]

-

Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM).[11]

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with a calcium source.

-

Test Compounds: this compound and its analogs.

-

Reference Agonist: (e.g., Serotonin) for antagonist mode.

-

Fluorescence Plate Reader: Equipped with injectors for compound addition.

2. Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[11]

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer.[10]

-

Compound Addition: For agonist testing, add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration (e.g., EC80) of the reference agonist.[11]

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound/agonist using a fluorescence plate reader.[11]

3. Data Analysis:

-

Calculate the change in fluorescence in response to the compound addition.

-

For agonists, plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

-

For antagonists, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Visualizing the Core Concepts

To better illustrate the relationships and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Key SAR trends for this compound and related tryptamines.

Caption: A typical workflow for a competitive radioligand binding assay.

Caption: Canonical Gq signaling cascade activated by 5-HT2A receptor agonists.

Conclusion

The structure-activity relationship of this compound is a multifaceted area of study, reflecting its diverse pharmacological profile. Key structural modifications, such as substitutions on the indole ring and alterations to the ethylamine side chain, have profound effects on its affinity and functional activity at a range of serotonin receptors and monoamine transporters. A thorough understanding of these SAR principles, grounded in robust quantitative data from well-defined experimental protocols, is crucial for the rational design of novel compounds with tailored pharmacological properties. This guide provides a foundational framework to aid researchers in navigating the complexities of this compound's SAR and to inspire further exploration in the development of new chemical entities targeting the serotonergic system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. grokipedia.com [grokipedia.com]

- 3. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Preclinical Profile of Alpha-Ethyltryptamine: An Examination of its Stimulant Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical data on the stimulant effects of alpha-ethyltryptamine (AET). AET, a tryptamine derivative, has demonstrated a complex pharmacological profile, acting as a central nervous system stimulant with properties that overlap with classic stimulants and entactogens. This document synthesizes key quantitative data from rodent studies, details the experimental protocols used to elicit these findings, and visualizes the proposed mechanisms of action.

Quantitative Data Summary

The stimulant effects of alpha-ethyltryptamine have been quantified through various preclinical assays, primarily focusing on locomotor activity and its interaction with monoaminergic systems. The data presented below is collated from multiple studies to provide a comparative analysis.

Locomotor Activity Studies

AET has been shown to dose-dependently increase locomotor activity in rodents, a hallmark of central nervous system stimulants.

| Species | Doses (mg/kg) | Route of Administration | Key Findings | Reference |

| Rat | 5, 10, 20 | Not Specified | Significantly increased locomotor activity at all doses.[1] | |

| Mouse | 2-30 | Not Specified | Increased locomotor activity with a slow onset and prolonged duration, particularly at higher doses (10-30 mg/kg).[2] | |

| Mouse | 5, 10, 20 | Not Specified | Significantly increased horizontal and global motor activity over a 2-hour session.[2] |

Monoamine Release & Transporter Interaction

AET's stimulant properties are largely attributed to its ability to act as a releasing agent for key monoamine neurotransmitters.

| Assay | Neurotransmitter | EC50 (nM) | Notes | Reference |

| Transporter Mediated Release | Dopamine (DA) | < 165 | Racemic AET | [3] |

| Transporter Mediated Release | Serotonin (5-HT) | 3.4 (PAL-287, a related compound) | AET is a potent 5-HT releaser.[3] | |

| Transporter Mediated Release | Norepinephrine (NE) | >10-fold less potent than DA/5-HT release | Racemic AET | [3] |

| Transporter Mediated Release | Dopamine (DA) | 12.6 (PAL-287) | [3] | |

| Transporter Mediated Release | Norepinephrine (NE) | 11.1 (PAL-287) | [3] |

Serotonin Receptor Binding and Functional Activity

AET and its isomers also interact directly with serotonin receptors, contributing to its complex pharmacological profile.

| Receptor | Isomer | Assay | Ki (nM) | EC50 (nM) | Efficacy | Reference |

| 5-HT2A | Racemic AET | Calcium Mobilization | >10,000 | 21% (Weak Partial Agonist) | [4] | |

| 5-HT2A | (+)-AET (S-isomer) | Calcium Mobilization | 1,250 | 61% (Partial Agonist) | [2][3] | |

| 5-HT2A | (-)-AET (R-isomer) | Calcium Mobilization | Inactive at 10 µM | [3] | ||

| 5-HT1E | S(+)-AET | Binding | 1,580 | [5] | ||

| 5-HT1F | S(+)-AET | Binding | 4,849 | [5] | ||

| 5-HT1E | R(-)-AET | Binding | 2,265 | [5] | ||

| 5-HT1F | R(-)-AET | Binding | 8,376 | [5] |

Monoamine Oxidase Inhibition

AET also exhibits properties as a monoamine oxidase inhibitor (MAOI), which can contribute to its overall stimulant and psychoactive effects.

| Enzyme | IC50 | Notes | Reference |

| MAO-A | 260 µM (in vitro) | Reversible inhibitor.[4] | |

| MAO-A | 80% inhibition (in vivo) | [2][5] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that form the basis of our understanding of AET's stimulant effects.

Locomotor and Investigatory Activity Assessment

-

Apparatus: Behavioral Pattern Monitor.

-

Subjects: Male Sprague-Dawley rats.

-

Procedure: Following administration of AET (5, 10, or 20 mg/kg) or vehicle, rats were placed in the Behavioral Pattern Monitor. This apparatus quantifies both locomotor activity (e.g., distance traveled, speed) and investigatory behaviors (e.g., rearing, hole-poking). The activity was monitored for a specified period, typically over a 2-hour session.

-

Pretreatment Studies: To investigate the role of serotonin, a separate group of animals was pretreated with the serotonin reuptake inhibitor fluoxetine (10 mg/kg) before AET administration. Attenuation of AET-induced hyperactivity by fluoxetine suggests a serotonergic mechanism.[1][2]

Neurotransmitter Release Assays

-

Preparation: Synaptosomes were generated from rat brain homogenate.

-

Procedure: The prepared synaptosomes were incubated with radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]DA, [3H]NE). After loading, the synaptosomes were exposed to various concentrations of AET or its isomers. The amount of radiolabeled neurotransmitter released into the supernatant was then measured to determine the compound's efficacy and potency as a releasing agent. EC50 values were calculated to represent the concentration at which half-maximal release was observed.

Receptor Binding and Functional Assays

-

Binding Assays: Cell membranes expressing the target receptor (e.g., 5-HT2A) were incubated with a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the test compound (AET or its isomers). The ability of the test compound to displace the radioligand was measured, and the inhibition constant (Ki) was calculated to determine binding affinity.

-

Functional Assays (Calcium Mobilization): Cells expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye were used. Upon agonist binding to the Gq-coupled 5-HT2A receptor, intracellular calcium levels increase. This change in calcium concentration was measured by detecting the fluorescence of the dye. The concentration of the compound that produced a half-maximal response (EC50) and the maximum response relative to a full agonist (Emax) were determined to characterize the compound's functional activity as an agonist, partial agonist, or antagonist.[6]

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the stimulant effects of alpha-ethyltryptamine.

Caption: Proposed mechanism of action for alpha-ethyltryptamine's stimulant effects.

Caption: General experimental workflow for assessing locomotor activity in rodents.

References

- 1. Behavioral characterization of alpha-ethyltryptamine, a tryptamine derivative with MDMA-like properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]

- 5. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Modulation of 5-HT2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Etryptamine's Effects on Monoamine Oxidase (MAO) Inhibition: A Technical Guide

Introduction

Etryptamine, also known as alpha-ethyltryptamine (αET), is a tryptamine derivative that was developed and briefly marketed as an antidepressant in the 1960s under the brand name Monase.[1][2] Its mechanism of action was initially attributed to the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[2][3] Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[4][5] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine.[4] Dopamine is a substrate for both isoforms.[6] this compound has been identified as a reversible and selective inhibitor of MAO-A.[1][2] This guide provides a detailed overview of the quantitative data, experimental methodologies, and biochemical pathways related to this compound's interaction with MAO.

Quantitative Data Presentation

The inhibitory effects of this compound and its derivatives on monoamine oxidase have been quantified in several studies. The data consistently points towards a selective, albeit relatively weak, inhibition of the MAO-A isoform.

| Compound | Enzyme Target | Inhibition Value | Value Type | Notes | Source(s) |

| This compound (αET) | MAO | 2.6 x 10⁻⁴ M (260 µM) | 50% Inhibition | In vitro | [7][8] |

| This compound (αET) | MAO-A | 260 µM | IC₅₀ | In vitro | [1] |

| This compound (αET) | MAO-A | 80% Inhibition | % Inhibition | --- | [7][8] |

| This compound (αET) | MAO-A | 80-100% Inhibition | % Inhibition | In vivo (10 mg/kg, rats) | [1] |

| (+)-α-Ethyltryptamine | MAO | Similar to racemate | Activity | --- | [1] |

| (-)-α-Ethyltryptamine | MAO | Similar to racemate | Activity | --- | [1] |

| 6-Hydroxy-αET | MAO | 0% Inhibition at 10⁻³ M | % Inhibition | Major metabolite; inactive | [1][7][8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Mechanism of Inhibition

This compound functions as a reversible inhibitor of MAO-A .[1][8] Unlike irreversible MAOIs, such as phenelzine or tranylcypromine, which form a covalent bond with the enzyme, reversible inhibitors bind non-covalently.[5] This means that the inhibition can be overcome by increasing the substrate concentration and that enzyme activity is restored after the drug is cleared from the system. The major metabolite of this compound, 6-hydroxy-αET, is inactive as an MAO inhibitor.[1][7] While its MAO-A inhibition was believed to be the source of its antidepressant effects, some sources suggest its stimulant and psychoactive properties may stem from other mechanisms, such as the release of serotonin, norepinephrine, and dopamine.[1][2][3]

Mandatory Visualizations

Biochemical Pathway of MAO-A Inhibition by this compound

Caption: MAO-A inhibition by this compound prevents neurotransmitter breakdown.

Experimental Workflow for In Vitro MAO Inhibition Assay

Caption: Workflow for determining this compound's IC₅₀ value against MAO.

Logical Relationship of this compound's Pharmacological Effects

Caption: this compound's dual mechanisms lead to its distinct effects.

Experimental Protocols

The determination of MAO inhibitory activity by this compound typically involves an in vitro radiometric assay. The following is a representative protocol synthesized from common methodologies in the field.

Objective: To determine the IC₅₀ value of this compound for MAO-A and MAO-B.

Materials:

-

Enzyme Source: Homogenates of rat liver or brain mitochondria, which are rich in both MAO-A and MAO-B.

-

Test Compound: this compound acetate or hydrochloride salt, dissolved in a suitable buffer to create a range of concentrations.

-

Substrates:

-

For MAO-A: Radiolabeled [¹⁴C]-Serotonin (5-Hydroxytryptamine).

-

For MAO-B: Radiolabeled [¹⁴C]-β-Phenylethylamine.

-

-

Reference Inhibitors (Controls):

-

For MAO-A: Clorgyline (irreversible) or Moclobemide (reversible).

-

For MAO-B: Selegiline (l-deprenyl).

-

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Stop Solution: Dilute acid (e.g., 2N HCl) to terminate the enzymatic reaction.

-

Extraction Solvent: A non-polar organic solvent like ethyl acetate or toluene/ethyl acetate mixture.

-

Scintillation Cocktail: For quantifying radioactivity.

Procedure:

-

Enzyme Preparation: The enzyme preparation (mitochondrial fraction) is diluted in phosphate buffer to achieve a suitable concentration for the assay.

-

Pre-incubation: Aliquots of the enzyme preparation are pre-incubated in test tubes with various concentrations of this compound or the vehicle (buffer) for a defined period, typically 30 minutes at 37°C.[9] This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is started by adding the specific radiolabeled substrate ([¹⁴C]-Serotonin for MAO-A or [¹⁴C]-β-Phenylethylamine for MAO-B) to each tube.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C. The duration is chosen to ensure the reaction rate is linear.

-

Reaction Termination: The reaction is stopped by adding the acid solution, which denatures the enzyme.

-

Product Extraction: The radiolabeled deaminated metabolite product is selectively extracted from the aqueous phase into the organic solvent by vortexing, followed by centrifugation to separate the layers. The unreacted substrate remains in the aqueous phase.

-

Quantification: An aliquot of the organic layer containing the radiolabeled metabolite is transferred to a scintillation vial, scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

The amount of product formed is proportional to the measured radioactivity (counts per minute).

-

The percentage of inhibition for each this compound concentration is calculated relative to the control (vehicle-only) samples.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

References

- 1. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]

- 2. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-Ethyltryptamine [medbox.iiab.me]